molecular formula C16H15N5O4 B2754357 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxynicotinamide CAS No. 1903520-87-5

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxynicotinamide

Cat. No.: B2754357
CAS No.: 1903520-87-5
M. Wt: 341.327
InChI Key: ZGRGSFBGSWBQOD-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic moiety. The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . For example, one method reported for the synthesis of 3-alkyl-5-aryl isoxazoles involves ultrasound radiation without using any catalyst .

Scientific Research Applications

Isoxazole and Oxadiazole Derivatives in Scientific Research

Isoxazole and oxadiazole derivatives are notable for their wide range of applications in medicinal chemistry and drug development due to their versatile biological activities. These compounds have been extensively studied for their potential in treating various diseases and conditions.

  • Heterocyclic Compound Synthesis and Pharmacological Evaluation : Research has demonstrated the synthesis of heterocyclic compounds, including oxadiazole derivatives, exploring their pharmacological potential. For instance, computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing their broad therapeutic potential (Faheem, 2018).

  • Antimicrobial and Antitumor Activities : Synthesis of new compounds featuring 1,2,4-oxadiazole has been reported, with evaluations indicating antimicrobial and antitumor activities. Such studies highlight the role of oxadiazole derivatives in developing new chemotherapeutic agents (Krishna et al., 2015).

  • Lipoxygenase Inhibition : The synthesis of specific oxadiazole derivatives has been investigated for their ability to inhibit lipoxygenase enzymes, suggesting a potential route for treating conditions associated with inflammation and oxidative stress (Aziz‐ur‐Rehman et al., 2016).

  • Anticancer Evaluation : Certain oxadiazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, underscoring the importance of structural modification in enhancing therapeutic efficacy (Yakantham et al., 2019).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-23-13-5-4-10(7-17-13)16(22)18-8-14-19-15(21-25-14)11-6-12(24-20-11)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRGSFBGSWBQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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